molecular formula C16H6O6 B3051929 [4,4'-Biisobenzofuran]-1,1',3,3'-tetrone CAS No. 3711-04-4

[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone

Cat. No. B3051929
CAS RN: 3711-04-4
M. Wt: 294.21 g/mol
InChI Key: ZQUUGNBTODQIDG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, reactivity, and stability .

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a compound produces its effect. This usually involves the compound’s interaction with specific molecular targets such as enzymes or receptors .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

4-(1,3-dioxo-2-benzofuran-4-yl)-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O6/c17-13-9-5-1-3-7(11(9)15(19)21-13)8-4-2-6-10-12(8)16(20)22-14(10)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUUGNBTODQIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)OC2=O)C3=C4C(=CC=C3)C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347257
Record name [4,4'-Biisobenzofuran]-1,1',3,3'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone

CAS RN

3711-04-4
Record name [4,4'-Biisobenzofuran]-1,1',3,3'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone
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[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone
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[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone
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[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone
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[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone
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[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone

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